molecular formula C15H14ClN3O B10981313 4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide

4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10981313
M. Wt: 287.74 g/mol
InChI Key: ABLDZSQWOYXTRV-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.

    Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced through a reaction with a suitable pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide: Similar structure with a different position of the carboxamide group.

    4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

    4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-methanol: Similar structure with a methanol group instead of a carboxamide group.

Uniqueness

4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

4-chloro-N-(2-pyrrol-1-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14ClN3O/c16-12-4-3-5-13-11(12)10-14(18-13)15(20)17-6-9-19-7-1-2-8-19/h1-5,7-8,10,18H,6,9H2,(H,17,20)

InChI Key

ABLDZSQWOYXTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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